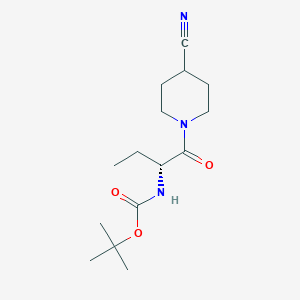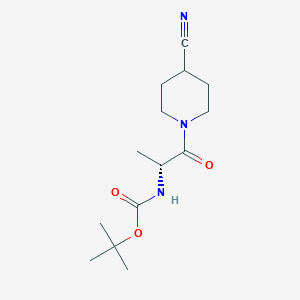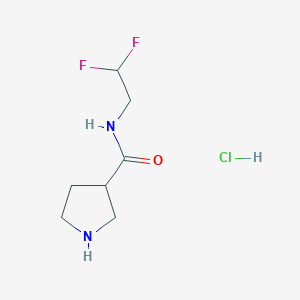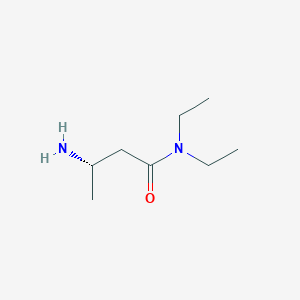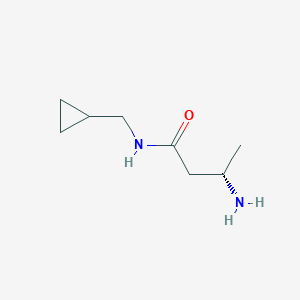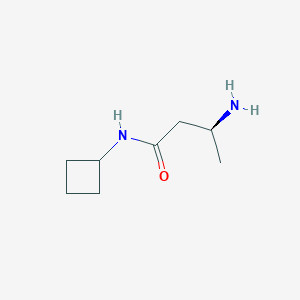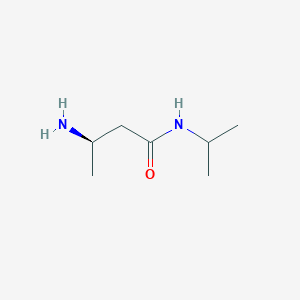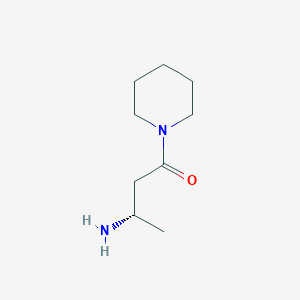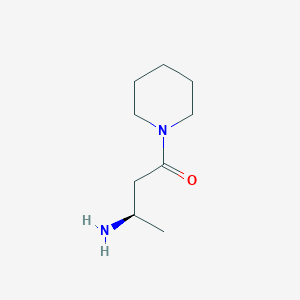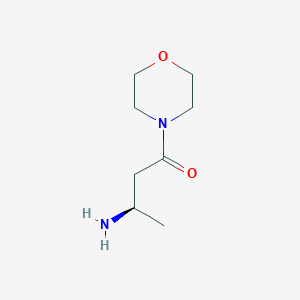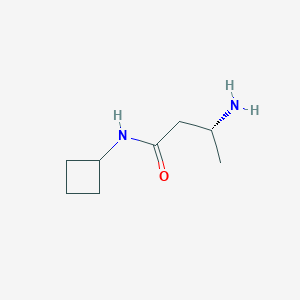
(R)-3-Amino-N-cyclobutylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-N-cyclobutylbutanamide is an organic compound that features a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-N-cyclobutylbutanamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-cyclobutylbutanoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.
Chiral Resolution: The racemic mixture is resolved using chiral agents or chromatography to obtain the ®-enantiomer.
Amination: The amide is then subjected to reductive amination using reagents like lithium aluminum hydride (LiAlH₄) to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of ®-3-Amino-N-cyclobutylbutanamide may involve:
Large-Scale Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent quality and yield.
Chiral Catalysts: Employing chiral catalysts or biocatalysts for the enantioselective synthesis to enhance efficiency and reduce costs.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-N-cyclobutylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form primary amines using reducing agents like sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides and amines.
Scientific Research Applications
®-3-Amino-N-cyclobutylbutanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-N-cyclobutylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-N-cyclobutylbutanamide: The enantiomer of the compound with different biological activity.
3-Amino-N-cyclobutylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an amide.
N-Cyclobutylbutanamide: Lacks the amino group, resulting in different chemical properties.
Uniqueness
®-3-Amino-N-cyclobutylbutanamide is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(3R)-3-amino-N-cyclobutylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(9)5-8(11)10-7-3-2-4-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSUBWJAGCRGD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)NC1CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
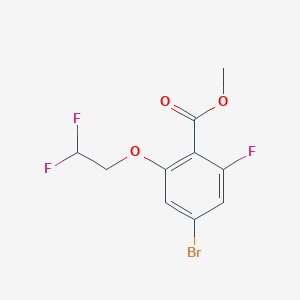
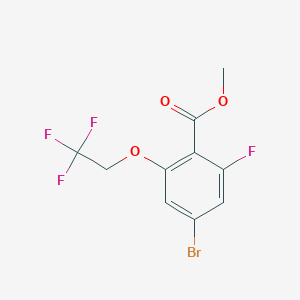
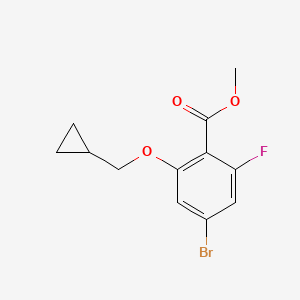
![[(R)-1-(4-cyano-piperidine-1-carbonyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B8157122.png)
